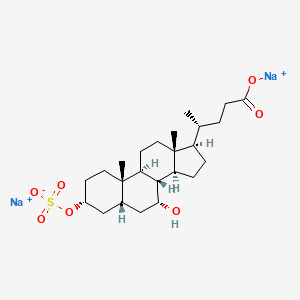

(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is known for its role in the emulsification of fats and oils, aiding in their digestion and absorption in the intestines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt typically involves the hydroxylation and sulfonation of cholic acid derivatives. The process begins with the hydroxylation of cholic acid at the 7-alpha position, followed by the sulfonation of the 3-alpha hydroxyl group. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the hydroxylation and sulfonation steps, followed by purification and crystallization to obtain the final product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The sulfooxy group can be reduced to a hydroxyl group.

Substitution: The sulfooxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups results in the formation of ketones or aldehydes.

Reduction: Reduction of the sulfooxy group yields the corresponding hydroxyl compound.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its role in bile acid metabolism. It acts as a detergent, emulsifying fats and oils in the intestines, which facilitates their digestion and absorption. The molecular targets include lipid molecules, and the pathways involved are those related to lipid metabolism and absorption.

Comparison with Similar Compounds

Similar Compounds

- Cholic acid

- Chenodeoxycholic acid

- Deoxycholic acid

- Lithocholic acid

Uniqueness

(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is unique due to its specific hydroxylation and sulfonation pattern. This structural uniqueness imparts distinct physicochemical properties, making it particularly effective in certain biochemical and industrial applications compared to other bile acids.

Biological Activity

(3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt, also known as a bile acid derivative, has garnered attention for its diverse biological activities. This compound is structurally related to chenodeoxycholic acid and plays a significant role in various physiological processes, including lipid metabolism and signaling pathways.

- Molecular Formula : C24H38Na2O7S

- Molecular Weight : 516.60 g/mol

- CAS Number : 60237-34-5

1. Lipid Metabolism

Research indicates that bile acids, including (3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt, are crucial in the emulsification and absorption of dietary lipids. They facilitate the digestion of fats by forming micelles, which enhance the solubility of lipids in the intestinal lumen. This compound has been shown to influence lipid profiles positively by modulating cholesterol metabolism and promoting the excretion of cholesterol through bile .

2. Signaling Pathways

This bile acid derivative acts as a signaling molecule that activates specific nuclear receptors such as the farnesoid X receptor (FXR). FXR plays a pivotal role in regulating bile acid homeostasis and glucose metabolism. Activation of FXR by this compound has been linked to improved insulin sensitivity and reduced hepatic glucose production, highlighting its potential therapeutic applications in metabolic disorders like type 2 diabetes .

3. Neuroprotective Effects

Recent studies suggest that (3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt may have neuroprotective properties. It has been investigated for its ability to cross the blood-brain barrier (BBB) and exert protective effects against neurodegenerative conditions. In vitro studies demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Cholesterol Metabolism

A study examined the effects of (3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt on cholesterol metabolism in hyperlipidemic rats. The results indicated a significant reduction in serum cholesterol levels after administration of the compound compared to control groups. The mechanism was attributed to enhanced fecal excretion of cholesterol and modulation of hepatic cholesterol synthesis .

Case Study 2: Diabetes Management

In a clinical trial involving diabetic patients, supplementation with this bile acid derivative resulted in improved glycemic control. Participants showed a marked decrease in fasting blood glucose levels and HbA1c after eight weeks of treatment. The study concluded that (3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt could be a promising adjunct therapy for managing type 2 diabetes .

Research Findings

| Study | Findings | |

|---|---|---|

| Study on Lipid Metabolism | Reduced serum cholesterol levels in hyperlipidemic rats | Suggests potential for treating dyslipidemia |

| Diabetes Management Trial | Improved glycemic control in diabetic patients | Indicates therapeutic potential for type 2 diabetes |

| Neuroprotection Research | Decreased oxidative stress in neuronal cells | Supports further investigation into neuroprotective applications |

Properties

Molecular Formula |

C24H38Na2O7S |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

disodium;(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;;/m1../s1 |

InChI Key |

JZOHDPVZIAVHER-VQNKLXGESA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.